Unii-3xlj2DL48G
Vue d'ensemble
Description
“Unii-3xlj2DL48G” is also known as DPC-423. It has a molecular formula of C25H20F4N4O3S.ClH . The compound is a 1H-Pyrazole-5-Carboxamide derivative .
Molecular Structure Analysis
The molecular structure of DPC-423 is characterized by its molecular formula C25H20F4N4O3S.ClH . The InChIKey for DPC-423 is LJBVKRYJJZQKGE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
DPC-423 has a molecular weight of 568.971 . It is achiral, meaning it does not exhibit chirality or "handedness" . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Anticoagulant Therapy
DPC423 is a synthetic, orally bioavailable, competitive, and selective inhibitor of human coagulation factor Xa . It has been studied for its potential use as an anticoagulant to prevent and treat thrombotic disorders. Its ability to selectively inhibit factor Xa over other proteases makes it a promising candidate for safer anticoagulant therapies.
Cardiovascular Disease Management
Due to its anticoagulant properties, DPC423 could be beneficial in managing cardiovascular diseases where thrombosis plays a significant role, such as myocardial infarction, unstable angina, and ischemic stroke .
Post-Surgical Thrombosis Prevention
Patients undergoing surgeries, especially major abdominal, orthopedic, or cancer surgeries, are at risk of developing post-operative thrombosis. DPC423’s antithrombotic effects could be valuable in preventing such complications .
Deep Vein Thrombosis (DVT) Treatment
DPC423 has been mentioned in the context of new oral anticoagulants (NOACs) being developed for the treatment of DVT, which can lead to pulmonary embolism, a condition with high mortality rates .
Pharmacokinetic Research
The compound has been noted for its good pharmacokinetic profile in animal models, which includes oral bioavailability and a plasma half-life conducive to clinical use . This makes DPC423 a subject of interest in pharmacokinetic studies to understand and improve drug delivery and efficacy.
Comparative Studies for Antithrombotic Agents
DPC423 has been used in comparative studies with other antithrombotic agents, such as argatroban, to evaluate its efficacy and safety profile in various models of thrombosis .
Mécanisme D'action
Target of Action
DPC423, also known as 3XLJ2DL48G, DPC-423, or 1-(3-(Aminomethyl)phenyl)-N-(3-fluoro-2’-methanesulfonyl-(1,1’-biphenyl)-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride, is a synthetic, orally bioavailable, competitive, and selective inhibitor of human coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which leads to blood clotting. By inhibiting factor Xa, DPC423 prevents the formation of blood clots .
Mode of Action
DPC423 interacts with factor Xa to inhibit its activity. It has a high selectivity for factor Xa over other human coagulation proteases . The inhibition of factor Xa prevents the conversion of prothrombin to thrombin, thereby halting the coagulation cascade and preventing the formation of blood clots .
Biochemical Pathways
The primary biochemical pathway affected by DPC423 is the coagulation cascade. By inhibiting factor Xa, DPC423 disrupts the coagulation cascade, preventing the formation of fibrin clots . This has downstream effects on the body’s hemostatic system, potentially reducing the risk of thrombotic disorders .
Pharmacokinetics
DPC423 has a good pharmacokinetic profile. It is orally bioavailable, with an oral bioavailability of 57% . It has a plasma clearance of 0.24 L/kg/h, and a plasma half-life of 7.5 hours . These properties suggest that DPC423 can be effectively absorbed and utilized by the body, and that it remains in the body for a sufficient amount of time to exert its anticoagulant effects .
Result of Action
The primary result of DPC423’s action is its anticoagulant effect. In vitro, DPC423 produced anticoagulant effects in human plasma, doubling prothrombin time, activated partial thromboplastin time, and Heptest clotting time . In animal models of arteriovenous shunt thrombosis, DPC423 was an effective antithrombotic agent . These results suggest that DPC423 could be a potent anticoagulant in clinical settings .
Action Environment
The action of DPC423 can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the bioavailability and efficacy of DPC423. Additionally, individual patient factors such as age, sex, weight, and health status could also influence the action, efficacy, and stability of DPC423
Propriétés
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N4O3S.ClH/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30;/h2-13H,14,30H2,1H3,(H,31,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBVKRYJJZQKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9937921 | |
CAS RN |
292135-59-2 | |
Record name | DPC-423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292135592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPC-423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLJ2DL48G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.